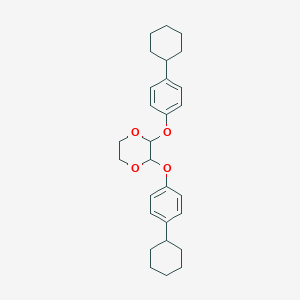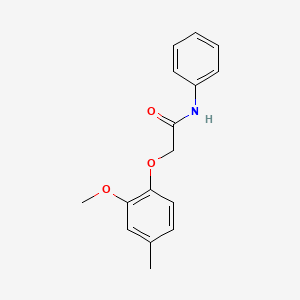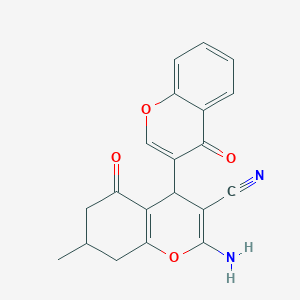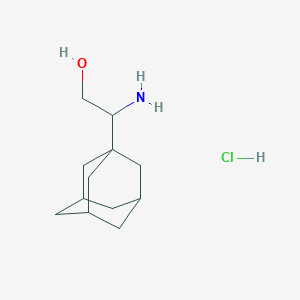![molecular formula C21H19N3O3S B5231704 phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5231704.png)
phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate, also known as PTAC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PTAC is a pyrrolidine derivative that has a thiazole ring and a phenyl group attached to it. In
作用机制
The mechanism of action of phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate has also been shown to induce apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
Phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate has several advantages for lab experiments, including its ease of synthesis and purification, its unique properties as a fluorescent probe, and its potential applications in cancer therapy. However, there are also limitations to its use, including its limited solubility in aqueous solutions, its potential toxicity, and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the research of phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate. One direction is to further explore its potential applications in cancer therapy, including its use in combination with other anticancer drugs. Another direction is to investigate its potential as a fluorescent probe for imaging purposes, including its use in vivo. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis for higher yields and purity.
合成方法
The synthesis of phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate involves the reaction of phenyl isocyanate with 4-phenyl-2-aminothiazole in the presence of pyrrolidine. The reaction takes place at room temperature, and the product is obtained after purification through column chromatography. This method has been optimized for higher yields and purity, making it suitable for large-scale production.
科学研究应用
Phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate has been used in various scientific research applications, including drug discovery and development, cancer therapy, and imaging. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate has also been used as a fluorescent probe for imaging purposes due to its unique properties.
属性
IUPAC Name |
phenyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-19(23-20-22-17(14-28-20)15-8-3-1-4-9-15)18-12-7-13-24(18)21(26)27-16-10-5-2-6-11-16/h1-6,8-11,14,18H,7,12-13H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPWTNKFSKHTHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OC2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5231636.png)


![3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5231656.png)

![methyl 2-({[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5231690.png)
![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-3(2H)-furanone](/img/structure/B5231698.png)
![2-[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]ethanol](/img/structure/B5231703.png)
![4-butoxy-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5231714.png)
![1-(4-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5231717.png)
![2-bromo-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5231728.png)
![11-(5-bromo-2-fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5231730.png)
![1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-phenylpiperazine](/img/structure/B5231731.png)